molecular formula C21H20N2O4 B11016366 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide

Cat. No.: B11016366
M. Wt: 364.4 g/mol
InChI Key: LONMDHUQBWVRFT-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indene Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce the methoxy groups at the desired positions on the indene ring.

    Coupling with Isoquinoline Carboxamide: The final step involves coupling the indene derivative with isoquinoline carboxamide under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide stands out due to its unique combination of an indene moiety with an isoquinoline carboxamide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-26-18-9-12-7-8-17(15(12)10-19(18)27-2)23-21(25)16-11-22-20(24)14-6-4-3-5-13(14)16/h3-6,9-11,17H,7-8H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

LONMDHUQBWVRFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CNC(=O)C4=CC=CC=C43)OC

Origin of Product

United States

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